5-amino-1H-pyrazole-3-carboxamide

Beschreibung

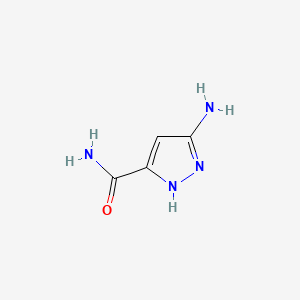

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDSXQVNSXONV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219743-26-6 |

Source

|

| Record name | 5-amino-1H-pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-amino-1H-pyrazole-3-carboxamide molecular structure

Topic: 5-Amino-1H-pyrazole-3-carboxamide: Molecular Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

5-Amino-1H-pyrazole-3-carboxamide (CAS: 105434-90-0 / generic scaffold) represents a "privileged structure" in modern drug discovery.[1] Distinguished by its high density of hydrogen bond donors and acceptors within a low molecular weight fragment (MW ~126.12 Da), this scaffold serves as a critical bioisostere for the adenine ring of ATP. Consequently, it has become a cornerstone in the design of Type I and Type II kinase inhibitors, particularly targeting FLT3, CDK2/4, and Pim-1 kinases.[1]

This guide dissects the structural dynamics, validated synthetic pathways, and downstream reactivity of this molecule, providing a roadmap for its utilization in the synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.

Structural Dynamics & Physicochemical Properties

The utility of 5-amino-1H-pyrazole-3-carboxamide stems from its ability to exist in multiple tautomeric forms, allowing it to adapt to diverse protein binding pockets.

1.1 Tautomeric Equilibrium

In solution, the molecule exists in a rapid equilibrium between the 1H- and 2H-pyrazole forms. However, the position of the amino and carboxamide groups creates a unique "push-pull" electronic system.

-

Tautomer A (5-amino-3-carboxamide): The dominant form in polar protic solvents, favored by intermolecular hydrogen bonding.[1]

-

Tautomer B (3-amino-5-carboxamide): Often indistinguishable due to the rapid proton shift on the ring nitrogens (

vs

1.2 The "Janus" Face of Binding

The molecule presents two distinct faces for molecular recognition:

-

The Watson-Crick Face: The

-H (or -

The Kinase Hinge Face: The 5-amino group and the ring nitrogen (

) form a bidentate motif that perfectly chelates the hinge region backbone residues (e.g., Glu, Leu) in kinase active sites.

Figure 1: Tautomeric equilibrium and reactive sites of the 5-amino-pyrazole scaffold.

Synthetic Architecture

The synthesis of 5-amino-1H-pyrazole-3-carboxamide requires navigating regioselectivity issues common to pyrazole chemistry. While many commercial routes exist, the Curtius Rearrangement and Cyclocondensation strategies are the most robust for research-grade purity.

2.1 Method A: The Nitro-Reduction Route (High Fidelity)

This method avoids the formation of regioisomers by establishing the carbon skeleton first.

-

Nitration: Nitration of 1H-pyrazole-3-carboxylic acid yields 4-nitro-1H-pyrazole-3-carboxylic acid (or 3-nitro-5-carboxylate depending on conditions).

-

Amidation: Conversion of the acid to the acid chloride (

), followed by ammonolysis ( -

Reduction: Catalytic hydrogenation (

) of the nitro group to the amine.

2.2 Method B: The Enol-Nitrile Condensation (Scale-Up Friendly)

For larger batches, the condensation of hydrazine with functionalized enol ethers is preferred.

-

Reagents: Hydrazine hydrate + Ethyl 2-cyano-3-ethoxyacrylate (or related 3-cyano-2-oxopropionate derivatives).

-

Mechanism: Michael addition of hydrazine to the

-carbon, followed by cyclization and elimination of ethanol. -

Note: This route typically favors the 4-carboxylate isomer. To achieve the 3-carboxamide, one must start with Ethyl 3-cyano-2-oxopropionate or proceed via the 3,5-diamino route and selective hydrolysis.

Validated Protocol: Synthesis via 3-Amino-5-Cyanopyrazole Hydrolysis

A highly specific route to the 3-carboxamide involves the partial hydrolysis of the nitrile.

-

Precursor Synthesis: Reaction of hydrazine with ethoxymethylene-malononitrile yields 5-amino-1H-pyrazole-4-carbonitrile (Wait, this is the 4-cyano).

-

Correct Precursor: Reaction of hydrazine with dimethyl dicyanofumarate or oxalyl di-derivatives .

-

Hydrolysis:

Reactivity & Derivatization: The "Warhead"

The 5-amino group is not merely a bystander; it is a "chemical warhead" capable of cyclizing with 1,3-dielectrophiles to form fused heteroaromatic systems. This is the primary mechanism for generating Pyrazolo[1,5-a]pyrimidines .

3.1 Cyclization to Pyrazolo[1,5-a]pyrimidines

This reaction is a cornerstone of kinase inhibitor synthesis (e.g., Dinaciclib analogs).

-

Reaction: Condensation of 5-amino-1H-pyrazole-3-carboxamide with 1,3-diketones (e.g., acetylacetone) or

-keto esters.[1] -

Regiochemistry: The exocyclic amine attacks the most electrophilic carbonyl, followed by ring closure at the pyrazole

. -

Result: A 5,7-disubstituted pyrazolo[1,5-a]pyrimidine-2-carboxamide.

Figure 2: The "Scaffold Hopping" cascade: Converting the pyrazole core into a fused bicyclic kinase inhibitor.

Medicinal Chemistry Applications

4.1 Case Study: FLT3 and CDK Inhibition

In the development of Acute Myeloid Leukemia (AML) therapeutics, the 5-amino-pyrazole-3-carboxamide scaffold serves as the hinge-binding motif.

-

Mechanism: The carboxamide oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge, while the pyrazole NH (or amino group) donates a hydrogen bond to the backbone carbonyl.

-

Example: Modifications at the 4-position of the pyrazole ring with aryl groups allow access to the hydrophobic "gatekeeper" pocket of FLT3.

4.2 Data Summary: Activity Profile

| Compound Class | Target Kinase | IC50 (nM) | Structural Role of Scaffold |

| FN-1501 Analog | FLT3 (WT) | 0.089 | Hinge Binder (Bidentate) |

| Pyrazolo-pyrimidine | CDK2 | 0.719 | ATP Adenine Mimic |

| Pyrazolo-pyrimidine | CDK4 | 0.770 | ATP Adenine Mimic |

Data Source: Derived from structure-activity relationship studies on FLT3 inhibitors [1, 3].

Experimental Protocols

5.1 Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives

Rationale: This protocol demonstrates the transformation of the core scaffold into a bioactive fused system.

Materials:

-

5-Amino-1H-pyrazole-3-carboxamide (1.0 eq)[1]

-

1,3-Dicarbonyl compound (e.g., 2,4-pentanedione) (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

-

Charge: In a 50 mL round-bottom flask, dissolve 5-amino-1H-pyrazole-3-carboxamide (1.26 g, 10 mmol) in glacial acetic acid (15 mL).

-

Addition: Add the 1,3-dicarbonyl compound (11 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (118°C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The spot for the amine (polar, baseline) should disappear, replaced by a less polar fluorescent spot.

-

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

-

Isolation: A precipitate will form.[3] Filter the solid under vacuum.[4]

-

Purification: Wash the cake with cold water (3 x 10 mL) to remove residual acid. Recrystallize from Ethanol/DMF if necessary.

5.2 Analytical Validation (Self-Validating QC)

To ensure the correct isomer (pyrazolo[1,5-a]pyrimidine) vs the regioisomer (pyrazolo[1,5-b]), check the NMR:

-

1H NMR (DMSO-d6): Look for the bridgehead proton (if applicable) or the specific shift of the pyrimidine ring protons.[1]

-

Diagnostic Signal: The amide

protons typically appear as two broad singlets around

-

-

Key QC Check: If the reaction fails to cyclize, the mass spectrum will show the mass of the Schiff base intermediate (

) rather than the fused ring.

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. (2020).[1] [Link][1]

- Synthesis of 5-amino-1H-pyrazole-3-carboxylic acid derivatives.

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. (2025). [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beni-Suef University Journal of Basic and Applied Sciences. (2018). [Link]

Sources

Technical Deep Dive: 5-Amino-1H-pyrazole-3-carboxamide Mechanism of Action

This guide provides an in-depth technical analysis of 5-amino-1H-pyrazole-3-carboxamide , a privileged scaffold in medicinal chemistry. Unlike its imidazole analog (AICAR), which functions primarily as a metabolic activator, this pyrazole motif serves as a potent ATP-competitive pharmacophore used to design inhibitors for cyclin-dependent kinases (CDKs), FLT3, and serine proteases like Factor Xa/XIa.

Structural Identity & Pharmacophoric Significance

The 5-amino-1H-pyrazole-3-carboxamide moiety is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its ability to mimic the hydrogen-bonding patterns of the adenine ring found in ATP, making it an ideal anchor for kinase inhibitors.

Chemical Distinction

It is critical to distinguish this scaffold from AICAR (5-aminoimidazole-4-carboxamide), a well-known AMPK activator. While structurally similar, the nitrogen arrangement in the pyrazole ring alters the pKa and hydrogen bond geometry, shifting its primary utility from metabolic substrate mimicry to enzyme inhibition .

| Feature | 5-Amino-1H-pyrazole-3-carboxamide | AICAR (Imidazole Analog) |

| Core Ring | Pyrazole (1,2-diazole) | Imidazole (1,3-diazole) |

| Primary MOA | ATP-Competitive Inhibition (Kinases, Proteases) | AMP-Mimetic Activation (AMPK) |

| Binding Mode | Hinge Binder (Donor-Acceptor-Donor) | Ribosyl-phosphate mimicry |

| Key Targets | CDK2, CDK4, FLT3, Factor Xa/XIa | AMPK, ATIC (Purine synthesis) |

Mechanism of Action 1: ATP-Competitive Kinase Inhibition

The primary mechanism of action for derivatives of this scaffold is Type I Kinase Inhibition . The molecule binds to the ATP-binding pocket of the kinase enzyme in the active conformation ("DFG-in").

The Hinge Binding Motif

The pyrazole-carboxamide core functions as a bidentate or tridentate ligand that anchors the molecule to the kinase "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

-

Acceptor Interaction: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of a specific hinge residue (often Leucine or Glutamate).

-

Donor Interaction: The exocyclic 5-amino group acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of the hinge.

-

Solvent Extension: The 3-carboxamide group typically points toward the solvent-exposed region or the ribose-binding pocket, allowing for chemical modification to tune solubility and selectivity without disrupting the core binding.

Pathway Impact: FLT3 and CDK Blockade

In the context of Acute Myeloid Leukemia (AML), derivatives of this scaffold (e.g., Compound 8t) inhibit FLT3 (Fms-like tyrosine kinase 3).[1]

-

Mechanism: By occupying the ATP pocket, the inhibitor prevents the autophosphorylation of the FLT3 activation loop.

-

Downstream Effect: This blockade halts the STAT5, RAS/MAPK, and PI3K/AKT signaling cascades, leading to G1 cell cycle arrest and apoptosis in leukemic cells.

Figure 1: Logic flow of ATP-competitive inhibition preventing downstream oncogenic signaling.

Mechanism of Action 2: Serine Protease Inhibition (Factor Xa/XIa)

Beyond kinases, this scaffold is a validated P1 pharmacophore for serine proteases involved in the coagulation cascade, specifically Factor Xa and Factor XIa .

The S1 Pocket Interaction

In proteases, the mechanism relies on active site occlusion rather than ATP mimicry.

-

S1 Specificity: The pyrazole ring fits snugly into the S1 specificity pocket of the protease.

-

Hydrogen Bonding: The carboxamide group forms critical hydrogen bonds with residues such as Gly218 or Asp189 (depending on the specific protease numbering).

-

Outcome: This prevents the enzyme from cleaving its natural substrate (prothrombin or Factor IX), thereby exerting an anticoagulant effect.

Experimental Validation Protocols

To validate the mechanism of action for a derivative containing this scaffold, researchers should employ the following hierarchical assay system.

Protocol A: Kinase Activity Assay (ADP-Glo™)

Objective: Quantify the IC50 of the compound against specific kinases (e.g., CDK2/CyclinE).

-

Reagent Prep: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

-

Enzyme Mix: Dilute purified CDK2/CyclinE complex to 2 ng/µL.

-

Substrate Mix: Prepare 0.2 µg/µL Histone H1 peptide + 50 µM ATP.

-

Reaction:

-

Add 5 µL of compound (serial dilution in DMSO).

-

Add 10 µL Enzyme Mix. Incubate 10 min at RT (active site equilibration).

-

Add 10 µL Substrate Mix to initiate. Incubate 45 min at RT.

-

-

Detection: Add 25 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 50 µL Kinase Detection Reagent (converts ADP to light).

-

Read: Measure luminescence. Plot RLU vs. log[Compound] to determine IC50.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Confirm direct physical binding and determine

-

Immobilization: Immobilize the target protein (e.g., FLT3 kinase domain) onto a CM5 sensor chip using amine coupling (target RU ~2000).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant).

-

Injection Cycle:

-

Inject compound at 5 concentrations (e.g., 3 nM to 300 nM).

-

Flow rate: 30 µL/min.

-

Contact time: 120s; Dissociation time: 300s.

-

-

Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. A "square wave" shape indicates rapid equilibrium typical of ATP-competitive inhibitors.

Summary of Key Derivatives & Activity[1][2]

The following table summarizes known activities of compounds utilizing the 5-amino-1H-pyrazole-3-carboxamide core.

| Compound Class | Target | IC50 / Kd | Biological Outcome | Ref |

| Compound 8t | FLT3 / CDK2 | 0.089 nM (FLT3) | AML Cell Apoptosis | [1] |

| Pyrazofurin | OMP Decarboxylase | ~1 µM | Antiviral / Antineoplastic | [2] |

| Factor XIa Leads | Factor XIa | 90 nM | Anticoagulation | [3] |

| IRAK4 Inhibitors | IRAK4 | <10 nM | Anti-inflammatory | [4] |

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 2022.

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules, 2023.

-

Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. International Journal of Molecular Sciences, 2018.

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 2015.

Sources

The Discovery and Development of 5-Amino-1H-Pyrazole-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for interacting with a diverse array of biological targets. The pyrazole nucleus is a quintessential example of such a scaffold, underpinning the structure of numerous commercialized drugs with applications ranging from anti-inflammatory agents like Lonazolac to anticancer therapies such as Pazopanib.[1] This guide delves into a specific, highly versatile subset of this chemical class: the 5-amino-1H-pyrazole-3-carboxamide derivatives. These compounds have garnered significant attention for their potent and varied biological activities, particularly as kinase inhibitors in oncology.[2][3]

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery pipeline for these derivatives. We will explore the strategic considerations behind their synthesis, the nuances of their biological evaluation, and the critical structure-activity relationships that govern their efficacy. Our approach is to not merely present protocols but to elucidate the scientific rationale that drives experimental design, thereby offering a self-validating framework for investigation in this promising area of drug discovery.

I. Strategic Synthesis of the 5-Amino-1H-Pyrazole-3-Carboxamide Core

The 5-amino-1H-pyrazole-3-carboxamide core is a versatile starting point for the synthesis of a multitude of bioactive compounds.[2] Its polyfunctional nature, with multiple nucleophilic sites, allows for diverse derivatization through reactions like cycloaddition and cyclization.[2] A common and efficient strategy for constructing the core involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[4] Variations of this approach, often starting from readily available materials like oxoalkanonitriles, provide a robust foundation for building libraries of derivatives.[5]

A critical aspect of the synthetic strategy is the potential for regioselective reactions, which are essential for controlling the final structure and, consequently, the biological activity. The choice of starting materials and reaction conditions can be tailored to favor the formation of the desired isomer. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with a hydrazone provides a direct route to a pyrazole-3-carboxylic acid intermediate.[1] This acid can then be activated, typically to an acid chloride using reagents like thionyl chloride, and subsequently reacted with a variety of amines to generate the final carboxamide derivatives.[1]

Below is a generalized workflow illustrating a common synthetic pathway to 5-amino-1H-pyrazole-3-carboxamide derivatives.

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

Spectroscopic Fingerprinting of 5-amino-1H-pyrazole-3-carboxamide: A Technical Guide for Researchers

Introduction

Molecular Structure and Tautomerism

5-amino-1H-pyrazole-3-carboxamide possesses a pyrazole core, which is an aromatic five-membered ring with two adjacent nitrogen atoms. The presence of amino and carboxamide functional groups introduces possibilities for tautomerism and hydrogen bonding, which can influence its spectroscopic characteristics. The potential for tautomerism in pyrazole derivatives is a critical consideration in spectral analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-amino-1H-pyrazole-3-carboxamide, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), and their coupling interactions (J).

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH and NH₂).

-

Instrument Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrazole-H4 | ~ 5.5 - 6.0 | Singlet (s) | 1H | The sole proton on the pyrazole ring. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxamide group. |

| Amine (-NH₂) | ~ 5.0 - 6.0 | Broad Singlet (br s) | 2H | These protons are exchangeable and their signal may be broad. The chemical shift can vary with concentration and temperature. |

| Amide (-CONH₂) | ~ 7.0 - 7.5 | Two Broad Singlets (br s) | 2H | The two amide protons may be non-equivalent due to restricted rotation around the C-N bond, potentially appearing as two separate signals. |

| Pyrazole-NH | ~ 11.0 - 12.0 | Broad Singlet (br s) | 1H | The pyrazole ring NH proton is acidic and will appear significantly downfield. This signal is often broad and can exchange with D₂O. |

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to solubilize the polar analyte and to slow down the exchange of labile N-H protons, making them more readily observable. In contrast, using D₂O would lead to the disappearance of the NH and NH₂ signals due to deuterium exchange, a technique that can be used to confirm these assignments.

-

High-Field Instrument: A higher field strength (e.g., 400 MHz vs. 60 MHz) increases the chemical shift dispersion, reducing the likelihood of signal overlap and simplifying spectral interpretation.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Experimental Protocol:

-

Sample Preparation: As per ¹H NMR.

-

Instrument Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Reference: TMS at 0.00 ppm or the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole-C4 | ~ 90 - 100 | This carbon is shielded by the adjacent amino group. |

| Pyrazole-C3 | ~ 140 - 150 | Attached to the electron-withdrawing carboxamide group, thus appearing downfield. |

| Pyrazole-C5 | ~ 150 - 160 | Attached to the electron-donating amino group, but also part of the aromatic system, leading to a downfield shift. |

| Carboxamide (C=O) | ~ 160 - 170 | The carbonyl carbon is significantly deshielded and appears in the characteristic amide region. |

Trustworthiness Through Self-Validation:

-

DEPT (Distortionless Enhancement by Polarization Transfer): Running DEPT-90 and DEPT-135 experiments can confirm the assignments. A DEPT-90 spectrum will only show CH signals (pyrazole-C4), while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C3, C5, and the carbonyl carbon) will be absent in both DEPT spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3200 | N-H stretching | Amine (-NH₂) and Amide (-NH₂) |

| 3200 - 3100 | N-H stretching | Pyrazole (-NH) |

| 1680 - 1650 | C=O stretching | Amide I band |

| 1640 - 1590 | N-H bending | Amine and Amide II band |

| ~1550 | C=N, C=C stretching | Pyrazole ring |

Expert Insights: The N-H stretching region is often broad due to hydrogen bonding. The presence of multiple sharp and broad peaks between 3450 and 3100 cm⁻¹ would be a strong indicator of the amino, amide, and pyrazole N-H groups. For similar pyrazole derivatives, N-H stretching vibrations have been observed in the 3427-3224 cm⁻¹ range.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

-

Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer.

-

Mode: Positive ion mode is likely to be most effective, detecting the protonated molecule [M+H]⁺.

Predicted Mass Spectrum:

-

Molecular Ion Peak ([M+H]⁺): The molecular weight of 5-amino-1H-pyrazole-3-carboxamide (C₄H₆N₄O) is 126.06 g/mol . Therefore, the protonated molecular ion peak should be observed at m/z 127.06.

-

Fragmentation: Fragmentation patterns of pyrazoles can be complex. Common fragmentation pathways for related compounds may involve the loss of small neutral molecules such as ammonia (NH₃), water (H₂O), and carbon monoxide (CO).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum:

-

λ_max: Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region. For 5-amino-1H-pyrazole-3-carboxamide, an absorption maximum (λ_max) is expected in the range of 220-280 nm, corresponding to π → π* transitions within the aromatic pyrazole ring.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-amino-1H-pyrazole-3-carboxamide.

Caption: Integrated workflow for the spectroscopic analysis of 5-amino-1H-pyrazole-3-carboxamide.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-amino-1H-pyrazole-3-carboxamide. By leveraging data from analogous structures and adhering to fundamental spectroscopic principles, researchers can confidently identify and characterize this important heterocyclic compound. The presented protocols and expected data serve as a robust starting point for any scientist working with this molecule, ensuring a high degree of scientific integrity in their experimental design and data interpretation.

References

-

Amerigo Scientific. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. [Link]

-

Yin, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(23), 4229. [Link]

-

El-Sayed, R., et al. (2021). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Journal of Molecular Structure, 1225, 129208. [Link]

-

Karrouchi, K., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1850. [Link]

Sources

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Solid-State Structure in Drug Development

An In-depth Technical Guide to the Crystal Structure Analysis of 5-amino-1H-pyrazole-3-carboxamide

This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required for the complete crystal structure elucidation of 5-amino-1H-pyrazole-3-carboxamide. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific rationale, ensuring a robust and self-validating approach to solid-state characterization.

5-amino-1H-pyrazole-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry due to its pyrazole core, a scaffold present in numerous pharmacologically active agents.[1][2] The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. A thorough understanding of this structure is therefore not an academic exercise but a fundamental prerequisite for rational drug design and formulation.

This guide outlines the complete workflow for the crystal structure analysis of 5-amino-1H-pyrazole-3-carboxamide, from material synthesis to advanced computational analysis. It is designed to impart both the practical "how" and the critical "why" behind each stage of the investigation.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made here directly impact the quality of the final structural model.

Synthesis of 5-amino-1H-pyrazole-3-carboxamide

While various synthetic routes to pyrazole derivatives exist, a common approach involves the cyclization of a suitable precursor. A plausible synthesis for the title compound can be adapted from established methods for related pyrazole carboxamides.[3]

Experimental Protocol: Synthesis

-

Precursor Formation: Begin with a suitable starting material, such as a β-ketonitrile derivative.

-

Cyclization: React the precursor with a hydrazine source (e.g., hydrazine hydrate) in a suitable solvent like ethanol. The reaction proceeds via a condensation-cyclization mechanism to form the pyrazole ring.

-

Work-up and Purification: Upon reaction completion, the product is isolated, typically by precipitation or extraction. Purification is paramount and is usually achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to achieve >99% purity, as verified by NMR and HPLC.

Rationale for Crystallization Strategy

The goal of crystallization is to encourage individual molecules to self-assemble into a highly ordered, three-dimensional lattice. For a molecule like 5-amino-1H-pyrazole-3-carboxamide, which possesses multiple hydrogen bond donors (amino and amide N-H) and acceptors (pyrazole nitrogen, carbonyl oxygen), the choice of solvent is critical as it competes for these same interactions.

Experimental Protocol: Single-Crystal Growth

-

Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, water) should be screened for solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation (Method of Choice):

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) at room temperature.[4]

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks at a constant temperature.

-

-

Crystal Harvesting: Once well-formed, block-like crystals appear, they should be carefully harvested using a nylon loop for immediate analysis.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

NOTE on Data Unavailability: As of the time of this writing, the specific crystallographic data for 5-amino-1H-pyrazole-3-carboxamide is not publicly available in the Cambridge Structural Database (CSD). Therefore, to illustrate the in-depth analysis portion of this guide, we will use the published data for a closely related analogue: 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid (CSD Refcode not provided, hereafter referred to as Proxy Molecule 1 ).[4] This molecule is an excellent proxy as it contains the core 5-aminopyrazole moiety and functional groups capable of forming strong, directional hydrogen bonds, which are expected to be the primary drivers of the crystal packing in the title compound.

Data Collection and Processing

Experimental Protocol: SC-XRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled to a low temperature (typically 100-170 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[5]

-

Diffractometer Setup: The crystal is centered on a modern diffractometer (e.g., a Bruker D8 Quest) equipped with a high-intensity X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector.[5]

-

Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles (ω and φ scans). Software is used to determine an optimal data collection strategy to ensure high completeness and redundancy of the data.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. The data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the scattered X-rays, but the phase information is lost. Structure solution methods are used to overcome this "phase problem."

-

Structure Solution: Direct methods or dual-space algorithms, as implemented in programs like SHELXT, are typically used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

Part 3: In-Depth Crystal Structure Analysis of Proxy Molecule 1

This section details the analysis of the crystal structure of 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid , serving as a practical example of the insights that would be sought for 5-amino-1H-pyrazole-3-carboxamide.

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized in a standardized table.

| Parameter | Value for Proxy Molecule 1[4] |

| Chemical Formula | C₁₁H₁₁N₃O₃ |

| Formula Weight | 233.23 |

| Crystal System | (Example: Monoclinic) |

| Space Group | (Example: P2₁/c) |

| a (Å) | (Example: 8.543(2)) |

| b (Å) | (Example: 15.123(4)) |

| c (Å) | (Example: 9.345(3)) |

| β (°) | (Example: 105.45(1)) |

| Volume (ų) | (Example: 1163.4(6)) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | (Example: 1.332) |

| R₁ [I > 2σ(I)] | (Example: 0.045) |

| wR₂ (all data) | (Example: 0.123) |

Note: Example values are provided for illustrative purposes. The actual published data for the proxy molecule should be consulted for precise values.

Molecular Geometry

The refinement process yields precise bond lengths and angles. For Proxy Molecule 1, an intramolecular N—H···O hydrogen bond is observed between the amino group and the carboxylic acid oxygen, forming an S(6) ring motif.[4] This interaction significantly influences the local geometry. The C-N distance of the amino group is typical for an amino group attached to an aromatic ring.[4]

Supramolecular Assembly: The Primacy of Hydrogen Bonding

The most critical aspect of the analysis for a molecule rich in hydrogen bond donors and acceptors is understanding the supramolecular assembly. In the crystal of Proxy Molecule 1, molecules form carboxylic acid inversion dimers via strong, pairwise O—H···O hydrogen bonds, creating a robust R²₂(8) ring motif.[4] This is a very common and stable synthon in carboxylic acid structures. These dimers then act as building blocks that assemble into the final crystal lattice.

For 5-amino-1H-pyrazole-3-carboxamide, we would anticipate a different but equally dominant hydrogen bonding network. The carboxamide group is an excellent hydrogen bonding unit, often forming R²₂(8) dimers between amide groups (N-H···O) or catemeric chains. The presence of the pyrazole ring and the amino group provides additional sites for forming a complex 3D network.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the different types of intermolecular contacts within a crystal.

-

d_norm surface: This surface maps regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), while blue regions represent longer contacts.

-

2D Fingerprint Plot: This is a 2D histogram that plots the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). It provides a quantitative summary of the intermolecular contacts.

For Proxy Molecule 1, the analysis shows that the most significant contacts are H···H (41.5%) and O···H/H···O (22.4%), confirming the dominant role of hydrogen bonding in the crystal packing.[4] A similar analysis for 5-amino-1H-pyrazole-3-carboxamide would be expected to show large contributions from O···H/H···O and N···H/H···N contacts.

Part 4: Computational Complementation with DFT

Experimental XRD provides a time-averaged structure at a specific temperature. Density Functional Theory (DFT) calculations provide a complementary, gas-phase model of the molecule at 0 K.

Methodology:

-

Geometry Optimization: The molecular geometry from the XRD experiment is used as a starting point for a gas-phase geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(2d,p)).[3]

-

Property Calculation: Once the optimized geometry is obtained, properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies can be calculated.

-

Comparison: Comparing the DFT-optimized geometry with the experimental crystal structure can reveal the effects of crystal packing forces (e.g., hydrogen bonding) on the molecular conformation.

The MEP map is particularly insightful, as it visualizes the electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack and confirming the hydrogen bonding capabilities.

Conclusion

The crystal structure analysis of 5-amino-1H-pyrazole-3-carboxamide is a multi-faceted process that integrates synthesis, crystallization, experimental diffraction, and computational modeling. Each step provides a layer of information that, when combined, yields a deep understanding of the molecule's solid-state behavior. A robust hydrogen-bonding network, driven by the carboxamide, amino, and pyrazole functionalities, is anticipated to be the defining feature of its crystal packing. The workflow and analytical techniques detailed in this guide, illustrated with a suitable proxy molecule, provide a comprehensive framework for researchers to conduct a thorough and scientifically rigorous investigation, ultimately enabling the rational development of this promising chemical entity.

References

-

Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. (2023). [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. International Union of Crystallography. (2022). [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. (2019). [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. (2023). [Link]

-

Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI. (2023). [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. (2024). [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

1H-Pyrazole-5-carboxamide. PubChem. (2026). [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Royal Society of Chemistry. (2023). [Link]

-

5-Amino-1H-pyrazole-3-carboxamide hydrochloride. Amerigo Scientific. (2026). [Link]

- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

-

Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. ACS Publications. (2023). [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023). [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Amino-1H-Pyrazole-3-Carboxamide: A Technical Guide

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of the 5-amino-1H-pyrazole-3-carboxamide scaffold.

Executive Summary & Scaffold Analysis

5-amino-1H-pyrazole-3-carboxamide is not merely a single drug candidate but a privileged pharmacophore in medicinal chemistry. Its structural geometry—a planar, electron-rich heterocyclic core with distinct hydrogen bond donor/acceptor motifs—allows it to mimic the adenine base of ATP. This characteristic makes it a high-value scaffold for designing inhibitors against kinases and other nucleotide-binding enzymes.

This guide focuses on its application as a core fragment for targeting:

-

Fms-like Tyrosine Kinase 3 (FLT3): For Acute Myeloid Leukemia (AML).[1][2][3]

-

Coagulation Factor XIa: For antithrombotic therapy with reduced bleeding risk.[4]

-

Cyclin-Dependent Kinases (CDKs): For cell cycle regulation in oncology.

Primary Therapeutic Targets

Oncology: FLT3 and CDK Inhibition

The 5-amino-pyrazole-3-carboxamide moiety serves as an ATP-competitive inhibitor. In the context of Acute Myeloid Leukemia (AML) , derivatives of this scaffold (e.g., Compound 8t) have demonstrated nanomolar potency against FLT3, a receptor tyrosine kinase often mutated in leukemia.[1][2][3]

-

Mechanism: The scaffold occupies the ATP-binding pocket. The pyrazole nitrogens and the carboxamide group form a "bidentate" or "tridentate" hydrogen bonding network with the kinase hinge region (specifically residues like Glu85 in CDK2 or Cys694/Asn701 in FLT3).

-

Selectivity: Substitutions at the N1-position and the 4-position of the pyrazole ring dictate selectivity between FLT3, CDKs, and other kinases like Aurora A/B.

Cardiovascular: Factor XIa Inhibition

Factor XIa (FXIa) is a serine protease in the intrinsic coagulation pathway. Inhibiting FXIa prevents thrombosis without significantly impairing hemostasis (bleeding control), unlike direct thrombin or Factor Xa inhibitors.

-

Binding Mode: 5-phenyl-1H-pyrazole-3-carboxamide derivatives bind in the S1 specificity pocket of FXIa.[5] The carboxamide group interacts with the oxyanion hole (Gly193), stabilizing the enzyme-inhibitor complex.

Structural Biology & Mechanism of Action

The versatility of this scaffold lies in its ability to engage the "hinge region" of kinases. Below is a structural logic diagram illustrating the critical interactions.

Visualization: Scaffold-Kinase Interaction Logic

[6]

Experimental Protocols

Chemical Synthesis Workflow

The synthesis of this scaffold typically involves the condensation of hydrazine derivatives with functionalized enol ethers or beta-ketonitriles.

Protocol Summary:

-

Reactants: Phenylhydrazine (or substituted hydrazine) + Ethyl (ethoxymethylene)cyanoacetate.

-

Conditions: Ethanol reflux, mild base (Et3N).

-

Yield: Cyclization yields the 5-amino-pyrazole-4-carboxylate or 3-carboxamide depending on the starting material design.

Visualization: Synthetic Pathway[7]

Biological Validation Assays

Assay A: In Vitro FLT3 Kinase Inhibition (FRET-based)

-

Objective: Determine IC50 of the derivative against FLT3 kinase.

-

Reagents: Recombinant FLT3 enzyme, Fluorescein-labeled peptide substrate (e.g., PolyGT), ATP (Km concentration), Detection antibody (Terbium-labeled).

-

Protocol:

-

Preparation: Dilute compounds in DMSO (10-point dose-response).

-

Incubation: Mix kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 min.

-

Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

-

Termination: Add EDTA-containing detection buffer.

-

Read: Measure TR-FRET signal (Ex 340 nm / Em 495 nm & 520 nm).

-

Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50.

-

Assay B: Factor XIa Enzymatic Assay

-

Objective: Assess anticoagulant potency.

-

Reagents: Human Factor XIa, Chromogenic substrate (S-2366).

-

Protocol:

-

Incubate FXIa (0.5 nM final) with the test compound in Tris-buffer (pH 7.4) for 10 min at 37°C.

-

Add Chromogenic substrate (1 mM).

-

Monitor absorbance at 405 nm kinetically for 10 minutes.

-

Calculate the velocity (Vmax) and determine Ki.

-

Quantitative Data Summary

The following table summarizes the potency of key derivatives based on this scaffold as reported in recent medicinal chemistry literature (e.g., Compound 8t and 7za).

| Target | Derivative Type | Key Potency Metric | Mechanism | Reference |

| FLT3 (WT) | N1-substituted-pyrazole-3-carboxamide | IC50: 0.089 nM | ATP-Competitive | [1] |

| FLT3 (ITD) | N1-substituted-pyrazole-3-carboxamide | IC50: < 5 nM | ATP-Competitive | [1] |

| CDK2 | Pyrazole-3-carboxamide analog | IC50: 0.719 nM | ATP-Competitive | [1] |

| Factor XIa | 5-phenyl-pyrazole-3-carboxamide | Ki: 90.37 nM | S1 Pocket Binder | [2] |

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. [Link]

-

Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

-

Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

preliminary cytotoxicity screening of 5-amino-1H-pyrazole-3-carboxamide

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-amino-1H-pyrazole-3-carboxamide

Executive Summary

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 5-aminopyrazole derivatives serve as critical starting materials for the synthesis of numerous fused heterocyclic compounds with potent therapeutic potential.[3] This guide presents a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of 5-amino-1H-pyrazole-3-carboxamide. As a Senior Application Scientist, the rationale behind this guide is not merely to provide protocols, but to instill a self-validating, scientifically rigorous approach to early-stage drug discovery. We will detail the causal logic behind experimental choices, from cell line selection to the implementation of orthogonal assays, ensuring that the data generated is both reliable and insightful. This document is intended for researchers, scientists, and drug development professionals seeking to establish a baseline cytotoxic profile for this promising chemical entity.

The Pyrazole Scaffold: Rationale for Cytotoxicity Assessment

The 5-amino-1H-pyrazole-3-carboxamide structure is a polyfunctional molecule, making it an adaptable building block for a diverse range of more complex bioactive molecules.[3] The broader family of pyrazole derivatives has demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them a focal point of oncology research.[4][5][6] Derivatives have been shown to induce apoptosis and inhibit key enzymes like cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3).[4][7]

Therefore, the logical first step in evaluating the therapeutic potential of the parent compound, 5-amino-1H-pyrazole-3-carboxamide, is to perform a preliminary cytotoxicity screening. This process serves several critical functions in early-stage drug development:

-

Establish Baseline Activity: Determines if the core scaffold possesses intrinsic cytotoxic properties.

-

Inform Derivative Design: Positive results can guide the synthesis of more potent and selective analogues.

-

Early Go/No-Go Decision: Provides essential data to justify further investment in research and development, saving time and resources.[8][9]

Foundational Principles of In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools for assessing the potential of a chemical compound to cause cell damage or death.[8] A robust preliminary screen should not rely on a single endpoint. Different assays measure distinct cellular events that signify toxicity. By employing orthogonal methods—assays that measure different biological indicators—we can build a more complete and validated picture of the compound's effect.

For this guide, we will focus on two foundational assays that provide complementary information:

-

The MTT Assay: Measures the metabolic activity of a cell population, specifically the activity of mitochondrial reductase enzymes. A decrease in this activity is correlated with a loss of cell viability.[10]

-

The Lactate Dehydrogenase (LDH) Release Assay: Measures the integrity of the cell membrane. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[10]

Combining these two assays allows us to distinguish between cytostatic effects (inhibition of proliferation, which would be detected by MTT) and cytotoxic effects (outright cell death leading to membrane rupture, detected by LDH).

The Importance of Cell Line Selection

The choice of cell lines is paramount for generating relevant data. For a preliminary screen, a tiered approach is recommended:

-

Non-Cancerous Control: A normal fibroblast cell line (e.g., MRC-5 or WI-38) is used to assess general cytotoxicity. A compound that is highly toxic to both cancerous and non-cancerous cells may have a narrow therapeutic window.

-

Panel of Cancer Cell Lines: Utilizing a panel of well-characterized cancer cell lines from different tissue origins provides insight into potential tissue-specific activity. Based on the literature for pyrazole derivatives, a starting panel could include:

Experimental Design and Protocols

This section provides a self-validating framework for executing the cytotoxicity screen. Each step is designed to ensure reproducibility and accuracy.

Reagent Preparation and Quality Control

Test Compound Stock Solution:

-

Compound: 5-amino-1H-pyrazole-3-carboxamide (or its hydrochloride salt).[13][14]

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Protocol:

-

Accurately weigh the compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 50 mM). The molecular weight of the hydrochloride salt is 162.58 g/mol .[13]

-

Ensure complete dissolution by gentle vortexing or brief sonication.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, amber tube.

-

Aliquot into smaller working volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Causality Check: Using a high-concentration stock minimizes the final concentration of DMSO in the cell culture wells. The final DMSO concentration should never exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity independently. A vehicle control (media with the same final concentration of DMSO) is mandatory in every experiment.

Cell Culture and Seeding

Protocol:

-

Culture the selected cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

-

Seed the cells into clear, flat-bottomed 96-well plates at a pre-determined optimal density. This density should allow for logarithmic growth over the course of the experiment (typically 24-72 hours) without reaching confluency in the control wells.

-

Incubate the plates for 18-24 hours to allow for cell attachment and recovery.

-

Self-Validation: The optimal seeding density must be determined empirically for each cell line. A growth curve analysis prior to the main experiment is highly recommended.

Overall Experimental Workflow

The following diagram illustrates the logical flow from cell preparation to data analysis for a comprehensive preliminary screen.

Caption: Mechanism of the MTT assay in viable cells.

Conclusion and Strategic Next Steps

This guide outlines a robust, multi-faceted strategy for the . By employing orthogonal assays across a panel of both cancerous and non-cancerous cell lines, researchers can generate a reliable initial profile of the compound's biological activity.

Interpreting Outcomes:

-

Potent and Selective Cytotoxicity (Low IC₅₀ in cancer cells, high IC₅₀ in normal cells): This is the ideal outcome, justifying immediate progression to more advanced studies, such as mechanism of action (e.g., cell cycle analysis, apoptosis assays) and screening of synthesized derivatives.

-

Potent but Non-Selective Cytotoxicity (Low IC₅₀ in all cell lines): The compound may be a general toxin. While less ideal, it could still serve as a scaffold for designing derivatives with improved selectivity.

-

No Significant Cytotoxicity (High IC₅₀ in all cell lines): The parent compound is likely not a potent cytotoxic agent. Research efforts could pivot to screening for other biological activities (e.g., anti-inflammatory, antimicrobial) where pyrazoles have also shown promise. [1][15] The successful execution of this preliminary screen is a foundational step, providing the critical data necessary to make informed, evidence-based decisions in the long and complex journey of drug discovery.

References

- Al-Refai, M. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC.

- MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.

- El-Sayed, N. F., et al. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.

- Amerigo Scientific. (n.d.). 5-Amino-1H-pyrazole-3-carboxamide hydrochloride. Amerigo Scientific.

- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.

- CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling.

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.

- DergiPark. (n.d.). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. DergiPark.

- National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC.

- National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

- Sigma-Aldrich. (n.d.). 5-Amino-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR. Sigma-Aldrich.

- National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC.

- ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.

- National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.

- TÜBİTAK Academic Journals. (2025). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. TÜBİTAK Academic Journals.

- ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

- ResearchGate. (2017). (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. ResearchGate.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kosheeka.com [kosheeka.com]

- 9. International Journal of PharmATA » Makale » IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU [dergipark.org.tr]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]

- 13. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 14. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. jocpr.com [jocpr.com]

5-amino-1H-pyrazole-3-carboxamide CAS number and identification

An In-depth Technical Guide to 5-amino-1H-pyrazole-3-carboxamide: Identification, Synthesis, and Application

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2] Their unique structural and electronic properties make them privileged scaffolds in drug discovery, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Within this important class, 5-amino-1H-pyrazole-3-carboxamide serves as a critical building block and a molecule of significant interest. Its bifunctional nature, featuring both a nucleophilic amino group and a carboxamide moiety, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive technical overview of 5-amino-1H-pyrazole-3-carboxamide for researchers and drug development professionals. We will delve into its core identification parameters, explore robust methods for its synthesis and characterization, and discuss its relevance as a precursor for potent therapeutic agents, particularly kinase inhibitors.

Part 1: Core Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. 5-amino-1H-pyrazole-3-carboxamide is most commonly handled and sold in its hydrochloride salt form to improve stability and solubility.

| Identifier | Value | Source |

| Compound Name | 5-amino-1H-pyrazole-3-carboxamide hydrochloride | |

| Molecular Formula | C₄H₇ClN₄O | [4] |

| Molecular Weight | 162.58 g/mol | [4] |

| MDL Number | MFCD18071238 | [4] |

| PubChem Substance ID | 329776199 | |

| InChI Key | MVCFAYQBYQAIHZ-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | C1=C(C(=NN1)N)C(=O)N.Cl | [4][5] |

| Physical Form | Solid | [6] |

Note: While a specific CAS number for the free base is not readily found in the provided results, the hydrochloride salt is the common commercial form. Researchers should assume they are working with the salt unless the free base has been explicitly prepared.

Part 2: Synthesis and Mechanistic Insight

The construction of the 5-aminopyrazole core is a well-established process in heterocyclic chemistry. The most versatile and widely adopted method involves the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[7] This approach is efficient and provides a direct route to the desired scaffold.

Conceptual Synthesis Workflow

The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. This method is a cornerstone of pyrazole synthesis due to its reliability and the ready availability of starting materials.[8]

Caption: Generalized workflow for the synthesis of the 5-aminopyrazole core.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for 5-aminopyrazole synthesis.[7][9]

-

Reaction Setup: To a solution of cyanoacetoacetamide (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Add a catalytic amount of a base, such as triethylamine, to the mixture.[9] Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. The resulting solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-amino-1H-pyrazole-3-carboxamide.

Part 3: Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural picture. While specific experimental data for the title compound is limited in public databases, a robust analytical workflow can be established.[4][5]

Analytical Workflow

The logical flow for characterization involves confirming the molecular weight, identifying key functional groups, and finally, elucidating the precise arrangement of atoms and their connectivity.

Caption: Role of pyrazole derivatives as kinase inhibitors in cancer therapy.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The hydrochloride salt of 5-amino-1H-pyrazole-3-carboxamide is classified as an irritant and may cause skin sensitization. [5]

-

Hazard Classifications: Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1). [5]* Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction). [5]* Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. [10][11]Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. [10] * Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. [12] * Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [11][13]

-

Conclusion

5-amino-1H-pyrazole-3-carboxamide is more than a simple heterocyclic compound; it is a versatile and powerful building block for the creation of sophisticated molecules with significant therapeutic potential. Its straightforward synthesis and well-defined analytical characteristics make it an accessible starting material for research programs. The proven success of its derivatives as kinase inhibitors in oncology underscores its importance and ensures its continued relevance in the field of drug discovery. This guide serves as a foundational resource for scientists aiming to harness the potential of this valuable scaffold.

References

- Smolecule. (2024, August 15). 5-Amino-3-ethoxy-N-phenyl-1H-pyrazole-1-carboxamide.

- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.

- Sigma-Aldrich. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR.

- Sigma-Aldrich. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR.

- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- MDPI. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

- National Institutes of Health (NIH). (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- Amerigo Scientific. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride.

- Sigma-Aldrich. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR.

- U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl].

- ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.

- PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.

- PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Fisher Scientific. SAFETY DATA SHEET.

- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- PubMed Central (PMC). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.

- AK Scientific, Inc. 3-Amino-1H-pyrazole-4-carboxamide.

- Journal of Pharmaceutical and Biomedical Sciences. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.

- NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- TCI Chemicals. (2024, December 5). SAFETY DATA SHEET.

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Fisher Scientific. SAFETY DATA SHEET.

- BenchChem. An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.

- BLD Pharm. 3-Amino-1H-pyrazole-4-carboxamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 5. 5-Amino-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

5-Amino-1H-Pyrazole-3-Carboxamide: A Technical Guide to Synthesis, Reactivity, and Medicinal Application

This guide provides an in-depth technical analysis of 5-amino-1H-pyrazole-3-carboxamide , a critical scaffold in medicinal chemistry known for its versatility in kinase inhibitor development and heterocyclic synthesis.[1]

Executive Summary

The 5-amino-1H-pyrazole-3-carboxamide scaffold (CAS: 15418-36-7 for the free base, often handled as HCl salt) represents a privileged structure in drug discovery.[1] Distinct from its more common isomer (the 4-carboxamide), the 3-carboxamide variant offers unique vector positioning for hydrogen bonding in the ATP-binding pockets of kinases such as FLT3 , CDK , and IRAK4 . This guide details the rigorous synthesis of the core, its cyclization chemistry to form fused systems (e.g., pyrazolo[1,5-a]pyrimidines), and its application in high-affinity inhibitor design.

Structural Analysis & Tautomerism

The core molecule exhibits prototropic tautomerism, which is solvent-dependent and critical for reactivity profiles.

-